molecular formula C14H19NO4 B2933302 N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide CAS No. 899730-15-5

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide

Cat. No.: B2933302
CAS No.: 899730-15-5
M. Wt: 265.309
InChI Key: ZPGAPGWPBCAHIG-UHFFFAOYSA-N
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Description

N-({1,4-Dioxaspiro[45]decan-2-yl}methyl)furan-2-carboxamide is a synthetic organic compound characterized by a spirocyclic structure

Preparation Methods

The synthesis of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide typically involves multiple steps. One common synthetic route starts with the formation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decane, through a ketalization reaction of cyclohexanone with ethylene glycol. This intermediate is then subjected to a series of reactions, including hydrazone formation, iodination, and aminocarbonylation, to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of palladium-catalyzed reactions to improve yield and efficiency .

Chemical Reactions Analysis

N-({1,4-Dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include palladium catalysts for aminocarbonylation, strong oxidizing agents for oxidation, and hydride donors for reduction . Major products formed from these reactions include various functionalized derivatives of the original compound.

Scientific Research Applications

N-({1,4-Dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({1,4-Dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule .

Biological Activity

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide is a synthetic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluation, mechanisms of action, and its potential applications in various fields.

Chemical Structure and Synthesis

The compound can be represented by the following structural formula:

\text{N 1 4 dioxaspiro 4 5 decan 2 yl}methyl)furan-2-carboxamide}

The synthesis typically involves several steps, starting with the formation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decane. This is achieved through a ketalization reaction involving cyclohexanone and ethylene glycol, followed by hydrazone formation, iodination, and aminocarbonylation to yield the final product .

This compound exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes and receptors. The spirocyclic structure facilitates unique binding interactions that can modulate target activity .

Pharmacological Properties

Recent studies have highlighted the compound's potential as a 5-HT1A receptor agonist , indicating its relevance in neuropharmacology. For instance, derivatives of similar spirocyclic compounds have shown promising results in binding affinity and activity at serotonin receptors . The ability to penetrate the blood-brain barrier (BBB) enhances its neuroprotective potential .

Case Studies and Research Findings

  • Neuroprotective Activity : A study demonstrated that certain derivatives of spirocyclic compounds exhibited significant neuroprotective effects in mouse models, suggesting their utility in treating neurodegenerative conditions .
  • Analgesic Effects : In pain models, compounds related to this compound showed potent antinociceptive activity, indicating their potential for pain management strategies .
  • ADME Properties : The absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds suggest favorable pharmacokinetic properties, making them suitable candidates for further therapeutic development .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
{1,4-Dioxaspiro[4.5]decan-2-yl}methanolStructureModerate binding at 5-HT receptors
{1,4-Dioxaspiro[4.5]decan-2-yl}methanamineStructurePotential neuroprotective effects

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c16-13(12-5-4-8-17-12)15-9-11-10-18-14(19-11)6-2-1-3-7-14/h4-5,8,11H,1-3,6-7,9-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGAPGWPBCAHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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